REACTION_CXSMILES
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C([O:8][C:9]1[CH:21]=[CH:20][C:12]([O:13][C:14]2[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1.C1COCC1>[Pd].CCO>[N:17]1[CH:16]=[CH:15][C:14]([O:13][C:12]2[CH:20]=[CH:21][C:9]([OH:8])=[CH:10][CH:11]=2)=[CH:19][CH:18]=1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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N1=CC=C(C=C1)OC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |